molecular formula C16H10ClFN2O3 B4576803 N-(5-chloro-2-hydroxyphenyl)-3-(2-fluorophenyl)-5-isoxazolecarboxamide

N-(5-chloro-2-hydroxyphenyl)-3-(2-fluorophenyl)-5-isoxazolecarboxamide

Cat. No.: B4576803
M. Wt: 332.71 g/mol
InChI Key: IOCIXXPKJYTWTO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-3-(2-fluorophenyl)-5-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is essential for the activation of the cullin-RING E3 ubiquitin ligases (CRLs), a family of proteins that play a critical role in regulating various cellular processes.

Scientific Research Applications

Isoxazole Derivatives and Biological Activity

Isoxazole derivatives have been widely studied for their potential in various biological applications. For instance, compounds with isoxazole rings have shown inhibitory effects on dihydroorotate dehydrogenase , an enzyme involved in pyrimidine synthesis, which is crucial for DNA replication and repair. Such inhibition suggests potential applications in immunosuppression and anti-inflammatory treatments (Knecht & Löffler, 1998).

Antimicrobial and Antitubercular Activity

Research on isoxazole clubbed with 1,3,4-oxadiazole derivatives has demonstrated significant antimicrobial and antitubercular activities . These compounds have been effective against various bacterial strains, including E. coli and S. aureus, and also showed promising results against M. tuberculosis, suggesting potential use in developing new antimicrobial agents (Shingare et al., 2018).

Carbonic Anhydrase Inhibition

Another area of interest is the inhibition of carbonic anhydrase, an enzyme involved in many physiological processes. Isoxazole-containing sulfonamides have been identified as potent inhibitors of carbonic anhydrase II and VII , indicating potential applications in treating conditions like glaucoma and neuropathic pain (Altuğ et al., 2017).

Chemical Synthesis and Characterization

The synthesis and characterization of isoxazole derivatives also hold significant scientific interest. Studies have explored various synthetic routes and structural characterizations to understand the chemical behavior of these compounds better. This foundational knowledge supports the development of novel compounds with enhanced biological or physical properties (McLaughlin et al., 2016).

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-3-(2-fluorophenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O3/c17-9-5-6-14(21)13(7-9)19-16(22)15-8-12(20-23-15)10-3-1-2-4-11(10)18/h1-8,21H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCIXXPKJYTWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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